molecular formula C13H8F5NO3S B262991 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Cat. No. B262991
M. Wt: 353.27 g/mol
InChI Key: YCFGLEZNYAWJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of biochemical and physiological studies. In We will also discuss future directions for the use of DFB in scientific research.

Mechanism of Action

2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide works by binding to the active site of PTPs and inhibiting their activity. Specifically, 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide binds to the cysteine residue in the active site of PTPs, which is essential for the enzyme's activity. This binding prevents the enzyme from carrying out its normal function, leading to the inhibition of cell signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to inhibit the growth of certain cancer cells by disrupting cell signaling pathways. 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide in lab experiments is its potency as an inhibitor of PTPs. This makes it a useful tool for studying the role of these enzymes in various biochemical and physiological processes. However, the use of 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide also has some limitations. For example, 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide may have off-target effects on other enzymes, leading to unintended consequences. Additionally, the synthesis of 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide can be complex and time-consuming, making it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the use of 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide in scientific research. One promising area of research is the study of the role of PTPs in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide may also be useful in the study of the role of PTPs in cancer metastasis and drug resistance. Additionally, new synthesis methods for 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide may be developed to improve its availability for use in lab experiments.
Conclusion:
In conclusion, 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research applications. Its ability to inhibit the activity of certain enzymes, particularly PTPs, makes it a useful tool for studying various biochemical and physiological processes. While the use of 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has some limitations, there are many potential future directions for its use in scientific research.

Synthesis Methods

2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-trifluoromethoxyaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2,4-difluoro-N-(4-trifluoromethoxyphenyl)benzenesulfonamide. The final step involves the reaction of this intermediate with a strong acid such as hydrochloric acid to form 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide.

Scientific Research Applications

2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been used in a variety of scientific research applications due to its ability to inhibit the activity of certain enzymes. One of the most common uses of 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is in the study of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a key role in the regulation of cell signaling pathways. 2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to be a potent inhibitor of PTPs, making it useful in the study of these enzymes.

properties

Product Name

2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Molecular Formula

C13H8F5NO3S

Molecular Weight

353.27 g/mol

IUPAC Name

2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H8F5NO3S/c14-8-1-6-12(11(15)7-8)23(20,21)19-9-2-4-10(5-3-9)22-13(16,17)18/h1-7,19H

InChI Key

YCFGLEZNYAWJJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)OC(F)(F)F

Origin of Product

United States

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